molecular formula C34H30FN9O2S B15137149 PROTAC BRD4 Degrader-25

PROTAC BRD4 Degrader-25

Cat. No.: B15137149
M. Wt: 647.7 g/mol
InChI Key: GNAZHLWOOVUAFO-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC BRD4 Degrader-25 (Compound 1-f) is a heterobifunctional degrader designed to target BRD4, a member of the BET (bromodomain and extra-terminal) protein family critical for epigenetic regulation and oncogenic transcription . It functions by recruiting the E3 ubiquitin ligase complex (e.g., von Hippel-Lindau, VHL) to BRD4, leading to ubiquitination and proteasomal degradation of the target protein .

Preclinical studies highlight its application in cancer research, particularly in diseases driven by bromodomain dysfunction, such as leukemia and solid tumors . While its exact DC50 (degradation concentration 50%) remains unspecified in available literature, its structural design aligns with PROTACs like ARV-825 and dBET1, which exhibit sub-nanomolar to nanomolar potency .

Properties

Molecular Formula

C34H30FN9O2S

Molecular Weight

647.7 g/mol

IUPAC Name

N-[5-[4-[(9S)-9-[2-(dimethylamino)-2-oxoethyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]-2-fluorophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C34H30FN9O2S/c1-18-19(2)47-34-29(18)30(38-27(16-28(45)42(4)5)32-41-40-20(3)44(32)34)22-9-7-21(8-10-22)23-11-12-25(35)26(15-23)39-33(46)24-17-37-43-14-6-13-36-31(24)43/h6-15,17,27H,16H2,1-5H3,(H,39,46)/t27-/m0/s1

InChI Key

GNAZHLWOOVUAFO-MHZLTWQESA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N(C)C)C4=CC=C(C=C4)C5=CC(=C(C=C5)F)NC(=O)C6=C7N=CC=CN7N=C6)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N(C)C)C4=CC=C(C=C4)C5=CC(=C(C=C5)F)NC(=O)C6=C7N=CC=CN7N=C6)C

Origin of Product

United States

Preparation Methods

The synthesis of PROTAC BRD4 Degrader-25 involves several steps, including the conjugation of a BRD4-binding ligand with an E3 ligase ligand via a linker. The synthetic route typically includes:

Industrial production methods for this compound are still under development, as the compound is primarily used in research settings. the general approach involves large-scale synthesis of the individual components followed by their conjugation under controlled conditions .

Chemical Reactions Analysis

PROTAC BRD4 Degrader-25 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

The major product formed from these reactions is the degraded BRD4 protein, which is broken down into smaller peptides by the proteasome .

Mechanism of Action

PROTAC BRD4 Degrader-25 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound forms a ternary complex with BRD4 and an E3 ligase, facilitating the transfer of ubiquitin to BRD4. This ubiquitination marks BRD4 for degradation by the proteasome . The molecular targets involved include the bromodomains of BRD4 and the E3 ligase recruited by the PROTAC molecule .

Comparison with Similar Compounds

Selectivity

  • This compound: Limited selectivity data available, but its VHL-based design may favor BRD4 degradation over other BET proteins .
  • ARV-825 and dBET1 : CRBN-dependent degraders with broader BET family activity, though ARV-825 shows higher potency .
  • MZ1 and ZXH-3-26 : Exhibit BRD4 selectivity via distinct ternary complex stabilization mechanisms. MZ1’s preference arises from differential binding kinetics between BRD4 and VHL .

Potency and Efficacy

  • Compound 23 (ZBC260) : Outperforms others with DC50 values in the picomolar range and demonstrated tumor regression in vivo .
  • This compound : Lacks published in vivo data, limiting direct efficacy comparisons .

Structural and Pharmacokinetic Features

  • JQ1-Based PROTACs (e.g., MZ1) : High lipophilicity (ChromlogD7.4 = 7.3) may limit solubility, whereas newer analogs like I-BET4697-based PROTACs offer improved physicochemical properties .
  • RT-PROTAC Prodrugs : Radiotherapy-activated PROTACs (e.g., BRD4-targeting prodrugs) enable spatiotemporal control, reducing off-tissue toxicity .

Clinical and Preclinical Advancements

  • ARV-825 : Validated in Burkitt’s lymphoma models with robust degradation and anti-proliferative effects .
  • Compound 23 (ZBC260): Advanced to in vivo studies, showing tumor regression in leukemia xenografts at 1–3 mg/kg doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.